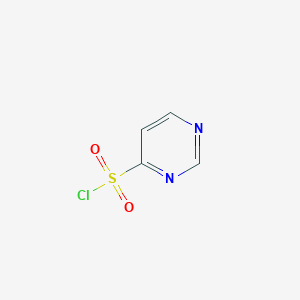![molecular formula C14H20BrNO B1399044 [1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine CAS No. 1456456-25-9](/img/structure/B1399044.png)
[1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystallographic and Quantum Theory Analysis
- Research on adamantane-1,3,4-thiadiazole derivatives, including those with 4-bromophenyl substitutions, has focused on understanding non-covalent interactions via crystallography and quantum theory. Studies have revealed significant roles of intra- and intermolecular interactions in stabilizing crystal structures, with the N–H⋯N hydrogen bond being particularly strong in compounds with halogen (Br) substitutions (El-Emam et al., 2020).
Synthesis and Pharmacokinetic Profiles
- In the field of medicinal chemistry, 4-bromophenyl compounds have been synthesized and studied for their potential as GPR119 agonists. One such compound demonstrated improved glucose tolerance in mice and exhibited favorable pharmacokinetic profiles (Negoro et al., 2012).
Synthetic Routes and Rearrangement Studies
- Various synthetic routes have been explored to create compounds like 4-bromo-1,1′:4′,1″-terphenyl, involving key intermediates such as 1-(4-bromophenyl)-N,N-dimethyl-4-phenylhex-5-en-1-yn-3-amine. These studies contribute to our understanding of Stevens rearrangement and provide insights into efficient synthesis methods for similar compounds (Chukhajian et al., 2020).
Pyridinolysis Kinetics and Mechanisms
- Research into the kinetics and mechanisms of pyridinolysis reactions of alkyl aryl thionocarbonates has been conducted. This research is relevant to compounds with bromophenyl groups and provides a deeper understanding of reaction pathways and the influence of various substituents on reaction rates (Castro et al., 1997).
X-Ray Structures and Computational Studies
- In the realm of crystallography and computational chemistry, studies have been conducted on cathinones and their derivatives, including compounds with bromophenyl groups. These investigations provide valuable data on molecular structures, aiding in the design and synthesis of new compounds (Nycz et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-(oxan-4-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-11(13-2-4-14(15)5-3-13)16-10-12-6-8-17-9-7-12/h2-5,11-12,16H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVYYBCDYZXEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole](/img/structure/B1398961.png)
![1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1398964.png)





![Ethyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398976.png)





![1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1398984.png)